6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine-dione derivative featuring a 1,2,4-triazine core substituted at positions 2 and 4. The 2-position is occupied by a 4-methoxyphenyl group, while the 6-position bears an acetyl moiety. This compound belongs to a broader class of 1,2,4-triazine-3,5-diones, which are structurally analogous to uracil derivatives but exhibit enhanced metabolic stability and diverse bioactivity due to nitrogen substitution patterns .
The acetyl group at position 6 likely modulates electronic and steric properties, influencing solubility and target binding.
Properties
IUPAC Name |
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDANFLNUJWOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186308 | |
| Record name | 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477854-31-2 | |
| Record name | 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with acetylhydrazine, followed by cyclization with cyanogen bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine hydrides. Substitution reactions can result in various substituted triazine derivatives.
Scientific Research Applications
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Triazine-dione derivatives exhibit varied biological activities depending on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Triazine-Dione Derivatives
Key Observations :
- DAAO Inhibition : Hydroxy or benzyloxy groups at position 6 are critical for potent DAAO inhibition. For example, 6-hydroxy-2-(naphthalen-1-ylmethyl)-dione (IC50 = 15 nM) outperforms the 4-methoxyphenethyl analog (IC50 = 120 nM), suggesting bulky hydrophobic groups enhance binding . The target compound’s acetyl group may reduce potency due to steric hindrance or altered hydrogen-bonding capacity.
- Anticonvulsant Activity : Derivatives with halogenated aryl groups at position 2 (e.g., 4-chloro-3-methylphenyl) show efficacy in maximal electroshock (MES) models, likely due to enhanced blood-brain barrier penetration . The 4-methoxyphenyl group in the target compound may offer similar advantages.
Physicochemical and Metabolic Properties
- Acetyl substitution at position 6 may further elevate logP compared to hydroxy derivatives .
- Metabolic Stability : 6-Hydroxy derivatives resist O-glucuronidation due to the triazine-dione scaffold’s electron-deficient nature . The acetyl group in the target compound could enhance metabolic stability by blocking oxidative sites.
Structural Insights from CoMFA Studies
Comparative molecular field analysis (CoMFA) of anticoccidial triazine-diones reveals that substituent lipophilicity and acidity at position 2 strongly correlate with potency . The 4-methoxyphenyl group’s moderate electron-donating effect (via methoxy) may optimize acidity, balancing target affinity and pharmacokinetics.
Notes and Implications
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 6-bromo intermediates (e.g., alkylation with 4-methoxyphenyl reagents), but yield optimization requires further study .
Unresolved Questions : Direct biological data (e.g., DAAO inhibition, anticonvulsant activity) for the target compound are absent in the literature. Experimental validation is needed to confirm hypothesized properties.
Design Recommendations : Introducing bulkier hydrophobic groups at position 2 (e.g., naphthyl) or replacing acetyl with hydroxy/benzyloxy at position 6 may enhance bioactivity .
Biological Activity
6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine class of heterocyclic compounds. Its structure features an acetyl group and a methoxyphenyl group attached to a triazine ring, which contributes to its biological activity. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: C12H11N3O4
- Molecular Weight: 261.23 g/mol
- CAS Number: 477854-31-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. For instance, it has shown potential in modulating the activity of enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Studies
-
Study on Cancer Cell Lines:
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells and 20 µM against HeLa cells, indicating moderate cytotoxicity. -
Antimicrobial Evaluation:
Another study assessed the antimicrobial activity of this triazine derivative against Gram-positive and Gram-negative bacteria. Results indicated that the compound had an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular processes.
- Cell Cycle Modulation: It affects cell cycle progression by interfering with regulatory proteins.
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring is believed to enhance the lipophilicity and overall biological activity of the compound. SAR studies suggest that modifications to the triazine ring can further optimize its efficacy against various biological targets.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-acetyl-2-(4-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can intermediates be optimized?
- Methodology : Multi-step synthesis often begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) reacting with 4-aminoacetophenone under basic conditions (e.g., NaOH in acetone at 0°C) to form dichlorotriazine intermediates. Subsequent substitution with 4-methoxyphenol or sodium methoxide introduces the methoxy group, followed by acetylation . Optimization involves monitoring reaction time, solvent polarity (e.g., DMF vs. acetone), and stoichiometric ratios to minimize side products. Intermediate purity is confirmed via TLC and recrystallization (e.g., DMF/ethanol mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., acetyl group at C6, methoxyphenyl at C2) through chemical shifts (e.g., acetyl protons at δ ~2.5 ppm, methoxy at δ ~3.8 ppm) .
- IR : Confirms carbonyl stretches (triazinedione C=O at ~1700–1750 cm) and acetyl C=O (~1680 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNO: theoretical 285.0752) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Initial screens use in vitro assays targeting enzymes like D-amino acid oxidase (DAO) or anticonvulsant models (e.g., maximal electroshock seizure in rodents). IC values are determined via kinetic assays (e.g., DAO inhibition measured spectrophotometrically at 450 nm using peroxidase-coupled reactions) . Dose-response curves (0.1–100 µM) and positive controls (e.g., benzoic acid for DAO) ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for triazinedione derivatives?
- Methodology :
- Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse triazinedione with pharmacophores like thiazolidinones (e.g., via condensation with thiosemicarbazides) to enhance antimicrobial or anticancer activity .
- In Vivo Validation : Prioritize derivatives with <10 µM IC in in vitro screens for pharmacokinetic studies (e.g., bioavailability in rodent plasma via HPLC) .
Q. What statistical approaches optimize reaction conditions for scaled synthesis?
- Methodology : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). A central composite design (CCD) with 3–5 factors reduces experimental runs while modeling interactions. For example, optimize cyclization steps using response surface methodology (RSM) to maximize yield (>80%) and minimize impurities . Contradictions in yield data (e.g., 60% vs. 85% in similar conditions) are resolved via ANOVA to isolate influential variables .
Q. How can computational methods predict reactivity and guide synthetic design?
- Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to calculate transition states for acetyl group introduction, identifying energy barriers and regioselectivity .
- Reaction Pathway Mining : Combine cheminformatics (e.g., RDKit) with literature data to propose novel routes. For example, substituent effects on triazine ring stability are predicted via Hammett σ values .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural confirmation?
- Methodology :
- X-Ray Crystallography : Resolve ambiguities in NMR assignments (e.g., acetyl orientation) by growing single crystals via slow evaporation (solvent: DMSO/water). Compare experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized structures .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of methoxyphenyl) through variable-temperature experiments, correlating with crystallographic thermal parameters .
Methodological Considerations for Data Contradictions
- Synthetic Yield Discrepancies : Replicate conflicting procedures (e.g., vs. 6) under controlled conditions (humidity, inert atmosphere) to isolate variables like moisture sensitivity or intermediate stability .
- Biological Activity Variability : Validate assay protocols using standardized cell lines (e.g., HEK293 for DAO expression) and ensure compound solubility (e.g., DMSO concentration <0.1%) to mitigate false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
